molecular formula C6H6BrClN2 B7978605 (3-Bromo-6-chloropyridin-2-YL)methanamine

(3-Bromo-6-chloropyridin-2-YL)methanamine

Cat. No.: B7978605
M. Wt: 221.48 g/mol
InChI Key: YTHRNMAFBYGWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-6-chloropyridin-2-YL)methanamine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-chloropyridin-2-YL)methanamine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-methylpyridine, followed by the introduction of the methanamine group. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-6-chloropyridin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, aminopyridines, and coupled aromatic compounds.

Scientific Research Applications

Chemistry: (3-Bromo-6-chloropyridin-2-YL)methanamine is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize bioactive molecules that target specific biological pathways .

Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (3-Bromo-6-chloropyridin-2-YL)methanamine involves its interaction with molecular targets through its functional groups. The methanamine group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

    (3-Bromo-6-methylpyridine): Similar structure but with a methyl group instead of a methanamine group.

    (3-Chloro-6-methylpyridine): Contains a chlorine atom and a methyl group.

    (2-Bromo-6-chloropyridine): Differently positioned halogen atoms.

Uniqueness: (3-Bromo-6-chloropyridin-2-YL)methanamine is unique due to the presence of both bromine and chlorine atoms along with a methanamine group. This combination of functional groups provides distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

(3-bromo-6-chloropyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHRNMAFBYGWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.